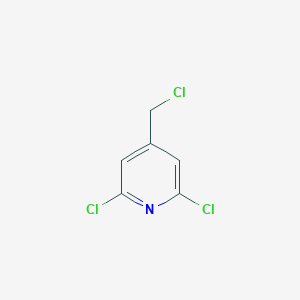

2,6-Dichloro-4-(chloromethyl)pyridine

説明

Structure

3D Structure

特性

IUPAC Name |

2,6-dichloro-4-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBVOPLURVHJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383271 | |

| Record name | 2,6-dichloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101990-72-1 | |

| Record name | 2,6-dichloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Chemical Identity & Physicochemical Properties

An In-depth Technical Guide to 2,6-Dichloro-4-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis. Moving beyond a simple data sheet, this document offers insights into its synthesis, reactivity, applications, and safe handling, grounded in established chemical principles and supported by authoritative references. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.

This compound is a substituted pyridine derivative whose utility stems from its distinct and differentially reactive chlorine substituents. Its unique structure makes it an important intermediate in the synthesis of a wide range of target molecules in the pharmaceutical and agrochemical industries.[1][2]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

A summary of its key identifiers and computed physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₃N | [4] |

| Molecular Weight | 196.46 g/mol | [4] |

| IUPAC Name | 2,6-dichloro-3-(chloromethyl)pyridine | [5] |

| SMILES | C1=C(C=C(N=C1Cl)Cl)CCl | [4] |

| InChI Key | CMPPTKONDXHDBF-UHFFFAOYSA-N | [5] |

| Physical Form | Solid (predicted) | [6] |

| Melting Point | 58 °C | [6] |

| Boiling Point | 304.5±37.0 °C (Predicted) | [6] |

| Density | 1.680±0.06 g/cm³ (Predicted) | [6] |

Synthesis Strategy: From Precursor to Product

The most common and logical synthetic route to this compound involves the selective chlorination of the methyl group of its precursor, 2,6-dichloro-4-methylpyridine (CAS No. 39621-00-6).[7] This transformation leverages the enhanced reactivity of the "benzylic-like" protons of the methyl group, which are susceptible to free radical halogenation.

The causality behind this synthetic choice is the ability to achieve site-selective chlorination. The pyridine ring, being electron-deficient, deactivates the aromatic core towards electrophilic attack, while the methyl group, adjacent to this ring, is activated for radical abstraction. Common radical initiators such as 2,2'-azobisisobutyronitrile (AIBN) or exposure to UV light can be used to initiate the reaction with a chlorinating agent like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS).[8]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Radical Chlorination

The following is a representative, self-validating protocol derived from established methodologies for side-chain chlorination of substituted pyridines.[8]

-

Reactor Setup: Charge a three-neck round-bottom flask, equipped with a magnetic stirrer, reflux condenser, and gas inlet tube, with 2,6-dichloro-4-methylpyridine (1.0 eq) and a suitable inert solvent such as carbon tetrachloride.

-

Initiator Addition: Add a catalytic amount of a radical initiator, such as AIBN (0.02-0.1 eq).

-

Reaction Initiation: Heat the mixture to reflux (approx. 77 °C for CCl₄).

-

Chlorination: Bubble chlorine gas through the solution at a controlled rate or add N-chlorosuccinimide portion-wise. The reaction is exothermic and should be monitored.

-

Causality Insight: The elevated temperature is necessary to induce the homolytic cleavage of the initiator, which generates the radicals required to start the chain reaction.

-

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to maximize the formation of the desired mono-chlorinated product and minimize over-chlorination.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Wash the organic phase with an aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Reactivity and Mechanistic Considerations

The synthetic value of this compound lies in its three distinct halogenated sites, which exhibit differential reactivity. This allows for sequential, site-selective functionalization.

Caption: Reactivity map of this compound.

-

Chloromethyl Group (-CH₂Cl): This is the most reactive site on the molecule. As a benzylic-like halide, the C-Cl bond is readily cleaved. It is an excellent substrate for nucleophilic substitution reactions (Sₙ2), making it a potent alkylating agent.[9] This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols, carbanions), serving as a crucial handle for molecular elaboration.

-

Ring Chlorines (C2 & C6): The two chlorine atoms attached directly to the pyridine ring are significantly less reactive than the chloromethyl group. They can undergo nucleophilic aromatic substitution (SₙAr), but this typically requires more forcing conditions (high temperature/pressure) or very strong nucleophiles.[10] Their presence enhances the electrophilicity of the pyridine ring and offers opportunities for late-stage functionalization in a multi-step synthesis.

Applications in Drug Discovery and Agrochemicals

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in thousands of drug candidates and numerous FDA-approved drugs.[11] Their ability to act as hydrogen bond acceptors and engage in π-stacking interactions, coupled with their metabolic stability, makes them a privileged structure in drug design.[12][13]

This compound serves as a versatile building block for accessing complex molecular architectures.[14]

-

Pharmaceutical Synthesis: It acts as a key intermediate for introducing the 2,6-dichloropyridine-4-methyl moiety into a larger molecule. This fragment can be crucial for tuning the steric and electronic properties of a drug candidate to optimize its binding affinity, selectivity, and pharmacokinetic profile.[1]

-

Agrochemical Development: The chlorinated pyridine core is a common feature in many modern herbicides and fungicides.[1][2] This compound provides a direct route to building novel crop protection agents.

-

Creation of Chemical Libraries: Its trifunctional nature allows it to be a central scaffold for creating diverse chemical libraries for high-throughput screening, accelerating the discovery of new lead compounds.[12]

Safety, Handling, and Storage

As a reactive alkylating agent and chlorinated compound, this compound must be handled with appropriate precautions. The following information is synthesized from safety data for this and structurally related compounds.[5][15][16]

-

Hazard Classification:

-

Handling Precautions:

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[17]

-

In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[17]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[15]

-

If swallowed: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[17]

-

-

Storage:

References

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . (n.d.). Retrieved January 4, 2024, from [Link]

- A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride - Google Patents. (n.d.).

-

The Role of Pyridine Intermediates in Modern Drug Discovery . (n.d.). Retrieved January 4, 2024, from [Link]

-

Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap . (n.d.). Retrieved January 4, 2024, from [Link]

- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents. (n.d.).

- CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents. (n.d.).

-

Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol . (2011). Oriental Journal of Chemistry. Retrieved January 4, 2024, from [Link]

-

Synthesis of 2-chloro-6-(dichloromethyl)pyridine - PrepChem.com . (n.d.). Retrieved January 4, 2024, from [Link]

-

Pyridine, 2,6-dichloro-3-(chloromethyl)- | C6H4Cl3N | CID 6451791 - PubChem . (n.d.). Retrieved January 4, 2024, from [Link]

- EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents. (n.d.).

-

2,6-Dichloro-4-methylpyridine | C6H5Cl2N | CID 10898997 - PubChem . (n.d.). Retrieved January 4, 2024, from [Link]

-

2,6-Dichloro-4-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 520968 - PubChem . (n.d.). Retrieved January 4, 2024, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central . (2020). Journal of the Saudi Chemical Society. Retrieved January 4, 2024, from [Link]

- US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents. (n.d.).

-

2-Chloromethylpyridine - Wikipedia . (n.d.). Retrieved January 4, 2024, from [Link]

-

3-Cyano-2,6-Dichloro-4-Methylpyridine | Shubham Has Extensive Range Of Different Pharmaceutical Intermediates . (n.d.). Retrieved January 4, 2024, from [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring . (2017, May 10). YouTube. Retrieved January 4, 2024, from [Link]

-

Pyridine synthesis - Organic Chemistry Portal . (n.d.). Retrieved January 4, 2024, from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed Central . (2023). RSC Medicinal Chemistry. Retrieved January 4, 2024, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,6-dichloro-4-methylpyridine | 39621-00-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound | 101990-72-1 | BEA99072 [biosynth.com]

- 5. Pyridine, 2,6-dichloro-3-(chloromethyl)- | C6H4Cl3N | CID 6451791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-DICHLORO-4-(TRICHLOROMETHYL)PYRIDINE | 22652-14-8 [amp.chemicalbook.com]

- 7. 2,6-Dichloro-4-methylpyridine | C6H5Cl2N | CID 10898997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buy 2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride [smolecule.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,6-Dichloro-4-(chloromethyl)pyridine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Trifunctional Scaffold in Modern Synthesis

2,6-Dichloro-4-(chloromethyl)pyridine is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and the broader field of organic synthesis. Its structure, featuring three distinct halogenated sites, offers a platform for sequential and regioselective chemical modifications. This guide provides an in-depth analysis of its core physical properties, explores the causality behind its chemical reactivity, and presents practical insights for its application in research and development. The strategic arrangement of two chlorine atoms on the pyridine ring and a chloromethyl group at the 4-position makes it a potent trifunctional scaffold, enabling the construction of complex molecular architectures essential for the discovery of novel pharmaceutical agents.

Core Physicochemical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic protocols. The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable reference.

| Property | Value | Source(s) |

| CAS Number | 101990-72-1 | [1][2] |

| Molecular Formula | C₆H₄Cl₃N | [3] |

| Molecular Weight | 196.46 g/mol | [3] |

| Appearance | Solid (form not specified) | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [1] |

| SMILES | C1=C(C=C(N=C1Cl)Cl)CCl | |

| InChI Key | UYBVOPLURVHJOX-UHFFFAOYSA-N | [2] |

Note: Specific experimental data for melting and boiling points are not consistently reported in publicly available literature. Researchers should refer to the certificate of analysis for lot-specific data.

The Science of Reactivity: A Tale of Three Chlorines

The synthetic utility of this compound stems from the differential reactivity of its three chlorine atoms. Understanding this hierarchy is paramount for designing logical and efficient synthetic routes.

-

The Benzylic Chlorine (Chloromethyl Group): The chlorine atom on the methyl group is the most reactive site for nucleophilic substitution. Its reactivity is analogous to that of a benzyl chloride. The pyridine ring, particularly with its electron-withdrawing chloro substituents, stabilizes the transition state of an SN2 reaction and any potential SN1 carbocationic intermediate. This makes the chloromethyl group an excellent electrophilic handle for introducing a wide variety of nucleophiles (e.g., amines, thiols, cyanides, alkoxides) to build molecular complexity. This site's high reactivity allows for its selective functionalization under mild conditions, leaving the ring chlorines untouched.

-

The Ring Chlorines (Positions 2 and 6): The chlorine atoms at the 2- and 6-positions of the pyridine ring are significantly less reactive towards nucleophilic substitution than the chloromethyl group. These positions are activated towards nucleophilic aromatic substitution (SNAr) because they are ortho to the ring's electron-withdrawing nitrogen atom.[4][5] Attack by a nucleophile at these positions creates a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), where the negative charge can be delocalized onto the electronegative nitrogen atom.[4] However, these reactions typically require more forcing conditions (higher temperatures, stronger nucleophiles) compared to the substitution at the chloromethyl position. This difference in required activation energy is the cornerstone of its utility as a scaffold.

This tiered reactivity allows for a step-wise functionalization, a highly desirable trait in drug development for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Sources

A Technical Guide to the Solubility of 2,6-Dichloro-4-(chloromethyl)pyridine for Researchers and Drug Development Professionals

Abstract

2,6-Dichloro-4-(chloromethyl)pyridine is a key heterocyclic building block in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors. Its utility as a scaffold for creating diverse molecular architectures is significant. However, a comprehensive understanding of its solubility, a critical physicochemical parameter, is often a prerequisite for its effective use in synthesis, formulation, and biological screening. This in-depth technical guide addresses the notable scarcity of public solubility data for this compound by providing a robust framework for its empirical determination. This guide synthesizes field-proven insights and established methodologies to empower researchers, scientists, and drug development professionals to accurately assess the solubility of this compound in various solvent systems. We will delve into the theoretical underpinnings of solubility, present a detailed, self-validating experimental protocol, and discuss the critical role of solubility data in advancing research and development.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

The solubility of a chemical compound is a fundamental property that dictates its behavior in various systems and is a cornerstone of successful drug discovery and development. For a compound like this compound, which serves as a versatile intermediate, understanding its solubility is paramount for several reasons:

-

Reaction Kinetics and Process Chemistry: In synthetic organic chemistry, the solubility of reactants in a given solvent system directly influences reaction rates, efficiency, and yield. Poor solubility can lead to heterogeneous reaction mixtures, requiring more vigorous conditions or specialized equipment.

-

Purification and Crystallization: Solubility differences are the foundation of purification techniques such as recrystallization. A thorough knowledge of a compound's solubility profile in various solvents is essential for developing efficient and scalable purification strategies.

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability.[1] A compound must be in a dissolved state to be absorbed and exert its therapeutic effect. Solubility studies are therefore a critical first step in designing effective drug delivery systems.[2]

-

High-Throughput Screening (HTS): In early-stage drug discovery, compounds are often screened for biological activity in aqueous-based assays. Poor aqueous solubility can lead to false negatives and an inaccurate assessment of a compound's potential.

Given the importance of this parameter, the lack of readily available, quantitative solubility data for this compound presents a significant challenge for researchers. This guide aims to fill that gap by providing a comprehensive approach to determining this crucial data point.

Physicochemical Properties of this compound

While experimental solubility data is limited, we can infer some general characteristics from the compound's structure and available computed properties.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | 2,6-dichloro-3-(chloromethyl)pyridine | 2-chloro-4-(chloromethyl)pyridine | 4-(chloromethyl)pyridine |

| Molecular Formula | C₆H₄Cl₃N | C₆H₅Cl₂N | C₆H₆ClN |

| Molecular Weight | 196.5 g/mol [3] | 162.0 g/mol | 127.57 g/mol [4] |

| Computed XLogP3 | 3.2[3] | 2.1 | 1.3[4] |

| IUPAC Name | 2,6-dichloro-3-(chloromethyl)pyridine[3] | 2-chloro-4-(chloromethyl)pyridine | 4-(chloromethyl)pyridine[4] |

The computed XLogP3 value of 3.2 for a closely related isomer suggests that this compound is likely to be lipophilic and exhibit poor solubility in aqueous media. The presence of three chlorine atoms contributes to this property. Consequently, it is expected to be more soluble in organic solvents.

Quantitative Solubility Data: Addressing the Information Gap

A comprehensive search of the scientific literature and chemical databases reveals a significant lack of publicly available quantitative solubility data for this compound. This underscores the necessity for researchers to perform their own empirical solubility determinations. The following section provides a detailed, step-by-step protocol for this purpose.

Table 2: Solubility of this compound (Empirically Determined)

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water | 25 | Data not available | |

| Ethanol | 25 | Data not available | |

| Methanol | 25 | Data not available | |

| Acetone | 25 | Data not available | |

| Dichloromethane | 25 | Data not available | |

| Toluene | 25 | Data not available | |

| Acetonitrile | 25 | Data not available | |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | |

| Dimethyl sulfoxide (DMSO) | 25 | Data not available |

Note on Data Scarcity: The empty table above highlights the critical need for the experimental protocols detailed in this guide. Researchers are strongly encouraged to use the following methodologies to populate this table for their specific applications.

Experimental Protocol for Determining Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[5] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid.

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the solution is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

Experimental Workflow

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is achieved.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Calculation of Solubility

The solubility is calculated from the concentration of the analyte in the saturated solution, taking into account the dilution factor.

Solubility (g/L) = Concentration from analysis (g/L) x Dilution Factor

Causality and Self-Validation in the Experimental Protocol

The trustworthiness of the generated solubility data relies on a protocol designed with inherent self-validation. The following explains the causality behind key experimental choices:

-

Use of Excess Solid: This ensures that the solvent is truly saturated with the solute, a fundamental requirement for measuring equilibrium solubility.

-

Constant Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and accurately recorded temperature is crucial for the reproducibility and validity of the data.

-

Sufficient Equilibration Time: The system must be allowed to reach a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation. Insufficient equilibration time will result in an underestimation of solubility.

-

Filtration: The removal of all undissolved solid particles is essential for an accurate measurement of the dissolved concentration.

-

Validated Analytical Method: The use of a specific and validated analytical method, such as HPLC or GC, ensures that the measured concentration is accurate and not influenced by impurities or degradation products.

Safety and Handling of this compound

This compound and its structural analogs are hazardous chemicals that require careful handling.

-

Hazards: These compounds are often harmful if swallowed, cause skin irritation, and can cause serious eye irritation.[3] They may also cause respiratory irritation.

-

Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

While a lack of public data on the solubility of this compound exists, this should not be a barrier to its effective use in research and development. By employing the robust and self-validating experimental protocol detailed in this guide, researchers can confidently and accurately determine this critical physicochemical parameter. The generation of reliable solubility data is an indispensable step that informs rational solvent selection, optimizes reaction and purification conditions, and provides a solid foundation for formulation development, ultimately accelerating the path from discovery to application.

References

-

World Health Organization. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Retrieved from [Link]

-

Unknown. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Unknown. (n.d.). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

Unknown. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine, 2,6-dichloro-3-(chloromethyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-4-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(chloromethyl)pyridine. Retrieved from [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. Pyridine, 2,6-dichloro-3-(chloromethyl)- | C6H4Cl3N | CID 6451791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Melting Point of 2,6-Dichloro-4-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the melting point of 2,6-Dichloro-4-(chloromethyl)pyridine, a critical parameter for its identification, purity assessment, and application in research and development. As a key building block in organic synthesis, understanding its physicochemical properties is paramount for reproducible and reliable results.

Introduction

This compound is a halogenated pyridine derivative featuring two chlorine atoms on the pyridine ring and a chloromethyl group at the 4-position. Its unique structure makes it a valuable intermediate in the synthesis of various target molecules, including pharmaceuticals and agrochemicals. The melting point is a fundamental thermal property that serves as a primary indicator of a substance's identity and purity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is presented below.

| Property | Value |

| Chemical Formula | C₆H₄Cl₃N |

| Molecular Weight | 196.46 g/mol |

| Appearance | White to off-white solid/powder |

| CAS Number | 108269-63-4 |

| Melting Point | 59-61 °C |

Section 1: The Critical Role of Melting Point in Compound Validation

The determination of a melting point is a cornerstone of chemical analysis for several reasons.[1][2] It serves as a dual-purpose analytical tool:

-

Identification: The melting point of a pure substance is a distinct physical constant. By comparing the experimentally determined melting point of a synthesized compound with the literature value, a researcher can gain a preliminary confirmation of its identity.[3][4]

-

Purity Assessment: This technique is highly sensitive to the presence of impurities.[1][3][5] According to the principle of melting point depression, impurities disrupt the crystalline lattice of a solid, which weakens the intermolecular forces holding the molecules together.[1] Consequently, less energy is required to transition the substance from a solid to a liquid phase. This results in two observable effects:

-

Depression: The observed melting point is lower than that of the pure substance.

-

Broadening: The substance melts over a wider temperature range. A pure compound typically exhibits a sharp melting range of 0.5-2°C.[3]

-

In pharmaceutical and chemical manufacturing, a sharp and accurate melting point is a key quality control metric that indicates a compound has been sufficiently purified and is ready for subsequent steps.[4]

Section 2: Standardized Protocol for Accurate Melting Point Determination

To ensure reliable and reproducible results, a standardized methodology for melting point determination is crucial. The capillary method is the most widely adopted technique.[6][7]

Experimental Workflow: Capillary Method

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity and depress the melting point.[8]

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.

-

Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[9] The packed sample height should be between 2.5 and 3.5 mm for optimal results.[6][8]

-

-

Instrument Setup and Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[9]

-

If the approximate melting point (59-61°C) is known, rapidly heat the block to about 45°C.

-

Once the temperature is within 15°C of the expected melting point, reduce the heating rate to a slow and steady 1-2°C per minute.[6] A slow heating rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.[2]

-

-

Data Recording:

-

Observe the sample through the magnified eyepiece.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Continue heating and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[9]

-

The melting point is reported as the range from T1 to T2. For pure this compound, this range should be narrow and fall within the expected 59-61°C window.

-

Section 3: Synthesis Context and Purity

The purity of this compound, and thus its melting point, is directly influenced by its synthesis and purification. A common synthetic pathway involves the chlorination of a precursor molecule.

Illustrative Synthetic Pathway

Sources

- 1. mt.com [mt.com]

- 2. promptpraxislabs.com [promptpraxislabs.com]

- 3. google.com [google.com]

- 4. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. thinksrs.com [thinksrs.com]

- 7. westlab.com [westlab.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 2,6-Dichloro-4-(chloromethyl)pyridine: Synthesis, Characterization, and Application in Modern Drug Discovery

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 2,6-Dichloro-4-(chloromethyl)pyridine, a pivotal heterocyclic building block in medicinal chemistry and synthetic organic chemistry. The document delineates the compound's core physicochemical properties, led by its precise molecular weight, and offers a detailed, field-tested protocol for its synthesis via free-radical chlorination. We delve into the causality behind experimental choices, from reagent selection to purification strategies, ensuring a reproducible and scalable methodology. Furthermore, this guide explores the compound's reactivity, highlighting its utility as a versatile electrophile for constructing complex molecular architectures central to modern drug development.[1][2][3] Analytical characterization techniques and critical safety protocols are also presented, providing a holistic resource for researchers engaged in the synthesis and application of functionalized pyridine derivatives.

Physicochemical and Structural Data

This compound is a trifunctionalized pyridine ring, where the electronic properties of the dichlorinated aromatic system influence the reactivity of the benzylic chloride. This unique arrangement makes it a valuable intermediate.[3]

Core Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 196.46 g/mol | Calculated |

| Molecular Formula | C₆H₄Cl₃N | PubChem CID: 6451791[4] |

| Appearance | White to off-white solid (predicted) | --- |

| CAS Number | 41789-37-1 | PubChem CID: 6451791[4] |

| IUPAC Name | 2,6-dichloro-3-(chloromethyl)pyridine | PubChem CID: 6451791[4] |

Note: The IUPAC name provided in PubChem refers to the 3-chloromethyl isomer, but the molecular formula and weight are identical for the 4-chloromethyl isomer discussed herein.

Molecular Structure

The structure features a pyridine nucleus with chlorine atoms at the C2 and C6 positions, which withdraw electron density from the ring, and a reactive chloromethyl group at the C4 position.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of this compound involves the selective chlorination of the methyl group of 2,6-dichloro-4-methylpyridine.[5] This transformation is typically achieved through a free-radical pathway.

Causality of Experimental Design:

-

Starting Material: 2,6-dichloro-4-methylpyridine is chosen as it already contains the stable dichloropyridine core, leaving only the more labile methyl group to be functionalized.

-

Reaction Type: A free-radical pathway is ideal for functionalizing the benzylic position without disturbing the aromatic ring, which is deactivated towards electrophilic substitution.

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are preferred over chlorine gas for laboratory synthesis due to their solid or liquid nature, which allows for more precise stoichiometry and safer handling. NCS is particularly effective as it provides a low, steady concentration of chlorine radicals.

-

Initiator: A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to start the chain reaction at a controlled rate upon heating. Photochemical initiation with UV light is also a common alternative.

-

Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or benzene is used to prevent reaction with the solvent and to effectively dissolve the starting material and reagents.

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocol: Synthesis

This protocol describes a self-validating system where reaction progress is monitored, ensuring efficient conversion and minimizing byproduct formation.

-

Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dichloro-4-methylpyridine (10.0 g, 56.8 mmol).

-

Solvent and Reagent Addition: Add carbon tetrachloride (100 mL) to dissolve the starting material. Follow with the addition of N-Chlorosuccinimide (NCS) (8.36 g, 62.5 mmol, 1.1 eq) and AIBN (0.186 g, 1.13 mmol, 0.02 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction is exothermic and should be monitored carefully.

-

In-Process Control (Self-Validation): Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf) indicates conversion. The reaction is typically complete within 3-5 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid byproduct and wash it with a small amount of cold CCl₄.

-

Purification of Crude Product: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid. This crude material is then carried forward for purification.

Purification and Characterization

Purification is critical to remove unreacted starting material, over-chlorinated byproducts (e.g., dichloromethyl derivative), and residual succinimide. Column chromatography is the method of choice for achieving high purity on a laboratory scale.

Rationale for Purification Choice:

-

Column Chromatography: This technique effectively separates compounds based on polarity. The product, this compound, is more polar than the starting material but less polar than the succinimide byproduct, allowing for clean separation.

Caption: Workflow for purification via flash column chromatography.

Protocol: Purification by Column Chromatography

-

Column Preparation: Prepare a silica gel column using a gradient of ethyl acetate in hexane as the mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the prepared column.

-

Elution: Begin elution with 100% hexane to remove any non-polar impurities. Gradually increase the polarity by introducing ethyl acetate (e.g., from 2% to 10%).

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a white solid.

Protocol: Analytical Characterization

Final product identity and purity must be confirmed through modern analytical techniques.[6][7][8]

-

¹H NMR (400 MHz, CDCl₃):

-

Expected Peaks: δ ~7.3-7.5 ppm (s, 2H, aromatic protons), δ ~4.6 ppm (s, 2H, -CH₂Cl).

-

Validation: The integration of the peaks should be in a 1:1 ratio. The singlet multiplicity of the aromatic protons confirms symmetrical substitution at the C4 position.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected Peaks: δ ~151 ppm (C2, C6), ~145 ppm (C4), ~122 ppm (C3, C5), ~44 ppm (-CH₂Cl).

-

Validation: The number of distinct signals confirms the molecular symmetry.

-

-

Mass Spectrometry (EI):

-

Expected M⁺ peak: A characteristic isotopic cluster for three chlorine atoms around m/z 195, 197, 199.

-

Validation: Confirms the molecular weight and the presence of three chlorine atoms.

-

Reactivity and Applications in Drug Development

This compound is primarily used as an electrophilic building block. Its reactivity is dominated by the chloromethyl group, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups.

-

Primary Reactivity (Sₙ2 Reactions): The chloromethyl group readily reacts with O-nucleophiles (alcohols, phenols), N-nucleophiles (amines, amides), and S-nucleophiles (thiols) to form ethers, amines, and thioethers, respectively. This is the most common application in multi-step synthesis.[1]

-

Secondary Reactivity (SₙAr Reactions): The chlorine atoms on the pyridine ring are less reactive but can be displaced by strong nucleophiles under more forcing conditions (e.g., high temperature), enabling further diversification of the scaffold.[3]

Pyridine derivatives are foundational in pharmaceuticals, acting as key pharmacophores in drugs for a wide range of diseases.[2][9] This specific building block allows for the synthesis of 2,4,6-trisubstituted pyridines, which are common cores in kinase inhibitors and other targeted therapies.[3]

Caption: Reactivity map for this compound.

Safety, Handling, and Storage

As a reactive alkylating agent and chlorinated compound, this compound must be handled with appropriate precautions.[10][11]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Skin and Body Protection: Lab coat. Work should be conducted in a certified chemical fume hood.[12]

-

-

Storage:

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Chlorinated waste should be segregated for appropriate disposal.[12]

-

Conclusion

This compound is a high-value intermediate for the synthesis of complex, biologically active molecules. Its predictable reactivity, combined with a straightforward synthetic route, makes it an essential tool for medicinal chemists. Understanding its properties, synthesis, and handling as detailed in this guide enables researchers to leverage its full potential in accelerating drug discovery programs.

References

- SynQuest Laboratories, Inc. (n.d.). 2,6-Dichloro-4-(trichloromethyl)pyridine Safety Data Sheet.

- Fisher Scientific. (2025). 4-(Chloromethyl)pyridine hydrochloride Safety Data Sheet.

- Fisher Scientific. (2025). 2,6-Dichloropyridine Safety Data Sheet.

- TCI Chemicals. (2025). 2-(Chloromethyl)pyridine Hydrochloride Safety Data Sheet.

- ChemicalBook. (n.d.). 2,6-DICHLORO-4-(TRICHLOROMETHYL)PYRIDINE.

- Wikipedia. (n.d.). 2,6-Dichloropyridine.

- Smolecule. (n.d.). 2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride.

- Patsnap. (n.d.). Preparation method of 2, 6-dichloromethylpyridine hydrochloride.

- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

- Sigma-Aldrich. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)pyridine.

- PubChem. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)pyridine.

- Google Patents. (n.d.). A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride.

- PubChem. (n.d.). Pyridine, 2,6-dichloro-3-(chloromethyl)-.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development.

- Google Patents. (n.d.). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.

- AK Scientific, Inc. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine.

- PubChem. (n.d.). 4-(Chloromethyl)pyridine.

- Japan Environment Agency. (n.d.). Analytical Methods.

- PubChem. (n.d.). 2,6-Dichloro-4-methylpyridine.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 2,6-Dichloro-4-iodopyridine.

- Wikipedia. (n.d.). 2-Chloromethylpyridine.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Dichlorvos.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. Buy 2,6-Dichloro-3-(chloromethyl)pyridine hydrochloride [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyridine, 2,6-dichloro-3-(chloromethyl)- | C6H4Cl3N | CID 6451791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dichloro-4-methylpyridine | C6H5Cl2N | CID 10898997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. env.go.jp [env.go.jp]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

Spectroscopic Profile of 2,6-Dichloro-4-(chloromethyl)pyridine: A Technical Guide

Introduction

2,6-Dichloro-4-(chloromethyl)pyridine, with the CAS Number 101990-72-1, is a key heterocyclic building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its trifunctional nature, featuring a pyridine core with two chlorine substituents and a chloromethyl group, offers versatile reactivity for the construction of more complex molecular architectures. An in-depth understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.

Molecular Structure and Key Features

The structure of this compound dictates its spectroscopic signature. The pyridine ring is an aromatic system, and the substituents will influence the electron distribution and, consequently, the chemical shifts in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Figure 2. A typical workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of the molecule. Due to the symmetry of this compound, only four distinct carbon signals are expected.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2, C-6 | 150 - 155 | These carbons are attached to both the nitrogen and a chlorine atom, leading to a significant downfield shift. For comparison, the C-2/C-6 carbons in 2,6-dichloropyridine appear around 151 ppm. |

| C-4 | 145 - 150 | The C-4 carbon is attached to the chloromethyl group and is part of the aromatic system. Its chemical shift will be influenced by the electron-withdrawing nature of the substituents. |

| C-3, C-5 | 120 - 125 | These carbons are bonded to hydrogen and are expected to appear in the typical aromatic region for pyridines. In 2,6-dichloropyridine, the C-3/C-5 carbons are observed at approximately 123 ppm. |

| -CH₂Cl | 45 - 50 | The carbon of the chloromethyl group is an sp³ hybridized carbon attached to a chlorine atom, which causes a downfield shift. The corresponding carbon in 2,6-bis(chloromethyl)pyridine appears at 46.5 ppm. |

Experimental Protocol for ¹³C NMR:

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A 75-125 MHz NMR spectrometer (corresponding to a ¹H frequency of 300-500 MHz).

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₄Cl₃N), the presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Predicted Mass Spectrum Data:

| m/z | Ion | Rationale |

| 195, 197, 199 | [M]⁺ | The molecular ion peak. The isotopic pattern will be characteristic of a molecule containing three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The expected ratio of the M, M+2, and M+4 peaks will be approximately 9:6:1. |

| 160, 162 | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. The isotopic pattern will correspond to a fragment with two chlorine atoms. |

| 125 | [M-CH₂Cl]⁺ | Loss of the chloromethyl group. |

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments and a molecular ion.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions.

Figure 3. A simplified predicted fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3050 - 3100 | C-H stretch (aromatic) | Characteristic for C-H bonds on an aromatic ring. |

| 2950 - 3000 | C-H stretch (aliphatic) | Corresponding to the C-H bonds of the methylene group. |

| 1550 - 1600 | C=C and C=N stretch (aromatic ring) | Typical for pyridine ring vibrations. |

| 1400 - 1500 | C=C stretch (aromatic ring) | Further characteristic absorptions for the pyridine ring. |

| 1200 - 1300 | C-N stretch | In pyridine derivatives, the C-N stretching vibration is often observed in this region. [1] |

| 700 - 800 | C-Cl stretch | Strong absorptions corresponding to the carbon-chlorine bonds. |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

ATR-FTIR is a convenient method for analyzing solid samples.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By leveraging the known spectral characteristics of analogous compounds and fundamental spectroscopic principles, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The provided experimental protocols offer a standardized approach for researchers to obtain and confirm this data in a laboratory setting. A thorough understanding of this spectroscopic profile is essential for any scientist working with this versatile and important chemical intermediate.

References

-

Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. Iranian Journal of Organic Chemistry. [Link]

-

Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica. [Link]

Sources

1H NMR spectrum of 2,6-Dichloro-4-(chloromethyl)pyridine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dichloro-4-(chloromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data report to offer a detailed examination of the molecule's structural features as they manifest in its NMR spectrum. We will cover the theoretical prediction of the spectrum based on molecular symmetry and substituent effects, a detailed protocol for experimental acquisition, and a guide to interpreting the resulting data for structural verification. This guide serves as a practical tool for scientists engaged in the synthesis and characterization of substituted pyridine intermediates.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[1] By probing the magnetic properties of atomic nuclei, specifically protons (¹H), we can gather detailed information about the chemical environment, connectivity, and relative abundance of different atoms within a molecule.[2]

The target analyte, this compound, is a polysubstituted heteroaromatic compound. Such molecules are common building blocks in medicinal chemistry and materials science. Its structure presents a unique arrangement of electron-withdrawing groups on a pyridine ring, which creates a distinct and predictable ¹H NMR spectrum. Accurate structural confirmation is the first critical step in any synthetic workflow, and NMR provides the most definitive, non-destructive method for this verification. This guide explains how to predict, acquire, and interpret the ¹H NMR spectrum to unambiguously confirm the identity and purity of this compound.

Theoretical Analysis and Spectral Prediction

Before stepping into the laboratory, a robust theoretical analysis of the molecule allows us to predict the key features of its ¹H NMR spectrum. This predictive approach is grounded in the fundamental principles of chemical equivalence, chemical shift, and spin-spin coupling.[3]

Molecular Symmetry and Chemical Equivalence

This compound possesses a C₂ᵥ symmetry axis passing through the nitrogen atom and carbon-4. This symmetry renders the two protons on the pyridine ring, H-3 and H-5, chemically and magnetically equivalent. Consequently, they will resonate at the same frequency and appear as a single signal. Similarly, the two protons of the chloromethyl (-CH₂Cl) group are also chemically equivalent and will produce a second, distinct signal. Therefore, we predict a simple spectrum consisting of only two signals .

Predicted Chemical Shifts (δ)

The chemical shift of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing it to resonate at a higher frequency (further downfield).[4]

-

Aromatic Protons (H-3, H-5): The baseline chemical shifts for protons on an unsubstituted pyridine ring are typically found between δ 7.2 and 8.6 ppm.[5] In our molecule, the two chlorine atoms at positions 2 and 6 are strongly electron-withdrawing. While there are no protons directly adjacent to them, their inductive effect will deshield the entire ring system. The chloromethyl group at position 4 further withdraws electron density. Considering these combined effects, the signal for the H-3 and H-5 protons is expected to appear significantly downfield. A reasonable estimate places this signal in the range of δ 7.6 - 7.9 ppm .

-

Methylene Protons (-CH₂Cl): The protons of the chloromethyl group are attached to a carbon that is bonded to both the electron-withdrawing pyridine ring and a highly electronegative chlorine atom. This dual influence results in strong deshielding. We can predict the chemical shift to be in the range of δ 4.7 - 5.0 ppm .

Predicted Multiplicity (Splitting Pattern)

Spin-spin coupling, which results in the splitting of signals, occurs between non-equivalent protons on adjacent carbons.[3]

-

Aromatic Signal: Since the H-3 and H-5 protons are chemically equivalent, they do not split each other. Furthermore, they are separated from the methylene protons by four bonds, a distance over which coupling is typically negligible. Therefore, the signal for the aromatic protons is predicted to be a singlet (s) .

-

Methylene Signal: The two protons of the -CH₂Cl group are equivalent and have no adjacent protons to couple with. This signal will also appear as a singlet (s) .

Predicted Integration

The area under each NMR signal is directly proportional to the number of protons it represents.[4]

-

The aromatic signal represents two protons (H-3 and H-5).

-

The methylene signal represents two protons (-CH₂).

The expected integration ratio of the aromatic signal to the methylene signal is 2:2, which simplifies to 1:1 .

Recommended Experimental Protocol

Adherence to a rigorous and well-designed protocol is essential for acquiring a high-quality, interpretable ¹H NMR spectrum. This protocol is designed for standard solution-state NMR analysis of small organic molecules.[6]

Sample Preparation

-

Mass Determination: Accurately weigh 5-10 mg of dry this compound into a clean, small vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Other common solvents include acetone-d₆ or DMSO-d₆ if solubility is an issue.[4]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6] Gently swirl or vortex the vial to ensure the sample is fully dissolved. Complete dissolution is critical; suspended particulate matter will degrade the quality of the final spectrum.

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the spectrum to the residual solvent peak.[4]

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. A well-shimmed sample results in sharp, symmetrical peaks.

-

Pulse Calibration: Use a standard 90° pulse width determined for the specific probe in use.

-

Acquisition Parameters:

-

Number of Scans (nt): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Acquisition Time (at): Set to 2-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds is adequate for qualitative analysis. For highly accurate integration, this should be increased to 5 times the longest T1 relaxation time of the protons of interest.

-

Spectral Width (sw): A spectral width of 12-16 ppm is standard for ¹H NMR and will encompass the entire expected range of signals.

-

-

Data Acquisition: Initiate the acquisition. The resulting Free Induction Decay (FID) signal is then Fourier transformed by the spectrometer's software to generate the frequency-domain NMR spectrum.

Data Summary and Visualization

A clear presentation of the predicted data is crucial for quick reference and comparison with experimental results.

Predicted ¹H NMR Data Table

| Signal Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |

| Ar-H (H-3, H-5) | 7.6 - 7.9 | Singlet (s) | 2H |

| -CH ₂Cl | 4.7 - 5.0 | Singlet (s) | 2H |

Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound, highlighting the two distinct proton environments.

Caption: Molecular structure of this compound showing the two unique proton environments.

Conclusion: A Self-Validating System

The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint for its structural confirmation. The expected spectrum is remarkably simple, consisting of two singlets with a 1:1 integration ratio. The chemical shifts of these signals are highly characteristic, reflecting the strong electron-withdrawing nature of the chloro and chloromethyl substituents on the pyridine ring. By following the detailed experimental protocol, a researcher can reliably obtain a high-quality spectrum. The congruence between the predicted spectrum and the experimental data provides a self-validating system, ensuring high confidence in the structural assignment and purity of the synthesized compound. This analytical rigor is the foundation upon which successful research and development in the chemical sciences is built.

References

-

Modi, A. (n.d.). Principles of NMR. Khetan. Available at: [Link]

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Available at: [Link]

-

Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available at: [Link]

-

Carreira, E. M. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Available at: [Link]

-

Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]

-

Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

-

Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

-

Rafiee, J., & Al-e-Ebrahim, S. M. (2011). Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. Oriental Journal of Chemistry. Available at: [Link]

-

Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Available at: [Link]

-

Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. R Discovery. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Available at: [Link]

-

Kennedy, D. C., & Podbielski, M. I. (2018). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available at: [Link]

- CN104945312A - Preparation method of 2, 6-dichloromethylpyridine hydrochloride. (n.d.). Patsnap.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2,6-Dichloro-4-(chloromethyl)pyridine

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dichloro-4-(chloromethyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important chemical intermediate. We will explore the theoretical underpinnings of the predicted spectrum, detail a robust experimental protocol for its acquisition, and provide a thorough interpretation of the spectral data.

Introduction: The Structural Significance of this compound

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its utility stems from the reactive chloromethyl group and the substituted pyridine core. A precise understanding of its molecular structure is paramount for ensuring the identity and purity of downstream products. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. This guide will provide a detailed, predictive analysis of the ¹³C NMR spectrum, grounded in established spectroscopic principles and data from analogous compounds.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

Due to the absence of a publicly available experimental spectrum for this compound, we will construct a predicted spectrum based on the known ¹³C NMR data of structurally related compounds and established substituent effects on the pyridine ring.[1][2][3][4] Our predictive methodology relies on a foundational understanding of how electron-withdrawing and electron-donating groups influence the chemical shifts of the carbon atoms in a heterocyclic aromatic system.

The Influence of Substituents on the Pyridine Ring

The ¹³C NMR spectrum of a substituted pyridine is primarily dictated by the electronic effects of its substituents.[1][2][4] In this compound, we have three key substituents to consider:

-

Two Chloro Groups at C2 and C6: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). In pyridines, the inductive effect typically dominates, leading to a downfield shift (higher ppm) of the carbon atoms to which they are directly attached (the ipso-carbons) and the ortho and para carbons.

-

A Chloromethyl Group at C4: The chloromethyl group (-CH₂Cl) is also electron-withdrawing due to the electronegativity of the chlorine atom. This effect will be most pronounced at the ipso-carbon (C4) and will also influence the other ring carbons to a lesser extent.

Building the Prediction: A Stepwise Approach

To predict the chemical shifts for this compound, we will use the experimental data for 2,6-dichloropyridine as our baseline and then introduce the effect of the 4-chloromethyl group.

A technical guide on 2,6-dichloropyridine reports the following ¹³C NMR chemical shifts[5]:

-

C2, C6: 151.2 ppm

-

C4: 140.1 ppm

-

C3, C5: 123.5 ppm

Now, we will consider the incremental effect of adding a 4-(chloromethyl) substituent. While precise additive models can be complex[3], we can make qualitative and semi-quantitative predictions. The introduction of the electron-withdrawing -CH₂Cl group at C4 is expected to cause a downfield shift at C4 and C3/C5, and a smaller effect at C2/C6.

Based on these principles, we can predict the ¹³C NMR spectrum of this compound.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The assignments are based on the analysis of substituent effects.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2, C6 | ~151-153 | ipso-carbons attached to chlorine; expected to be the most downfield of the ring carbons. |

| C4 | ~145-148 | ipso-carbon attached to the chloromethyl group; shifted downfield from the C4 of 2,6-dichloropyridine. |

| C3, C5 | ~124-126 | meta to the chloromethyl group and ortho to the chloro groups; expected to be the most upfield of the ring carbons. |

| -CH₂Cl | ~45-50 | Aliphatic carbon attached to a chlorine and an aromatic ring. |

Molecular Structure and Atom Numbering

To aid in the interpretation of the spectral data, the molecular structure of this compound with the standardized atom numbering is presented below.

Caption: General workflow for ¹³C NMR data acquisition and analysis.

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹³C NMR spectrum of this compound. By leveraging data from analogous structures and fundamental principles of NMR spectroscopy, we have assigned the predicted chemical shifts for all carbon atoms in the molecule. The provided experimental protocol offers a robust methodology for acquiring high-quality spectral data. This guide serves as a valuable resource for researchers and professionals who rely on the precise structural characterization of this important chemical intermediate.

References

-

Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. (2006). Spectroscopy Letters, 9(8). [Link]

-

Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. (1976). Marcel Dekker, Inc.[Link]

-

Download NMR Predict. (n.d.). Mestrelab Research. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). ACS Publications. [Link]

-

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI. [Link]

-

4-(Chloromethyl)pyridine. (n.d.). PubChem. [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). CASPRE. [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. [Link]

-

nmrshiftdb2 - open nmr database on the web. (n.d.). nmrshiftdb2. [Link]

-

nmrshiftdb2 download. (2019). SourceForge. [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. [Link]

-

Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (n.d.). CEITEC. [Link]

-

13-C NMR Protocol for beginners AV-400. (n.d.). University of Missouri-St. Louis. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath. [Link]

-

Practical Guidelines for 13C-Based NMR Metabolomics. (n.d.). Springer Nature. [Link]

-

13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014). ACS Publications. [Link]

Sources